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Compound of Interest

Compound Name: Amino-PEG8-Amine

Cat. No.: B605471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-PEG8-Amine is a discrete polyethylene glycol (dPEG®) linker characterized by a chain

of eight ethylene glycol units flanked by primary amine groups at both ends. This

homobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology

due to its well-defined structure, water solubility, and biocompatibility. The precise length of the

PEG spacer allows for controlled modifications of molecules, enhancing their pharmacokinetic

and pharmacodynamic properties. This guide provides a comprehensive overview of the

structure, properties, and common applications of Amino-PEG8-Amine, complete with

experimental protocols and quantitative data to facilitate its use in research and development.

Core Structure and Physicochemical Properties
Amino-PEG8-Amine, with the chemical name 1,26-Diamino-3,6,9,12,15,18,21,24-

octaoxahexacosane, is a monodisperse compound, ensuring batch-to-batch consistency in

conjugation reactions. The presence of the hydrophilic PEG chain imparts excellent water

solubility to both the linker and the resulting conjugates, often mitigating aggregation issues

associated with hydrophobic molecules.[1] The terminal primary amine groups are highly

reactive towards various functional groups, enabling a wide range of bioconjugation strategies.

[2]
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Property Value Reference

Chemical Formula C18H40N2O8 [3]

Molecular Weight 412.5 g/mol [3]

CAS Number 82209-36-7 [3]

Appearance
Colorless to light yellow

liquid/oil

Purity Typically >95%

Solubility Water, DMSO, DMF, DCM

Storage
-20°C, protect from light and

moisture

Applications in Bioconjugation and Drug Delivery
The bifunctional nature of Amino-PEG8-Amine makes it an ideal crosslinking agent and

spacer in various biomedical applications.

Protein and Antibody Modification
The primary amine groups of Amino-PEG8-Amine can be readily conjugated to proteins and

antibodies to enhance their solubility, stability, and pharmacokinetic profiles. This process,

known as PEGylation, can also reduce the immunogenicity of therapeutic proteins.

Nanoparticle Functionalization
Amino-PEG8-Amine is utilized for the surface modification of nanoparticles, such as gold

nanoparticles or liposomes. The PEG linker creates a hydrophilic shell, providing a "stealth"

effect that reduces opsonization and clearance by the reticuloendothelial system (RES),

thereby prolonging circulation time. The terminal amines can also serve as attachment points

for targeting ligands.
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In the field of targeted protein degradation, Amino-PEG8-Amine serves as a flexible linker in

the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein by the proteasome. The PEG linker's length and

hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-

PROTAC-E3 Ligase) and achieving efficient degradation.

Experimental Protocols
The following are detailed methodologies for common experiments involving Amino-PEG8-
Amine.

General Protocol for Conjugation to a Carboxylic Acid
using EDC/NHS Chemistry
This protocol describes the two-step process of activating a carboxylated molecule with EDC

and NHS, followed by reaction with Amino-PEG8-Amine.

Materials:

Carboxylated molecule (e.g., protein, nanoparticle)

Amino-PEG8-Amine

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis cassette for purification
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Procedure:

Preparation of Reagents:

Dissolve the carboxylated molecule in Activation Buffer.

Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous

DMF or DMSO immediately before use.

Dissolve Amino-PEG8-Amine in Coupling Buffer.

Activation of Carboxyl Groups:

Add a 5 to 10-fold molar excess of EDC and NHS to the carboxylated molecule solution.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation with Amino-PEG8-Amine:

Immediately add a 10 to 50-fold molar excess of the Amino-PEG8-Amine solution to the

activated molecule.

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching and Purification:

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

Incubate for 15 minutes.

Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Quantitative Analysis: The success of the conjugation can be quantified by various methods

such as SDS-PAGE analysis (for proteins), which will show a shift in molecular weight, or by

mass spectrometry. The number of free amines before and after conjugation can be

determined using assays like the ninhydrin or TNBSA assay.
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Parameter Typical Value/Range

Molar Ratio (Carboxyl:EDC:NHS) 1:5:5 to 1:10:10

Molar Ratio (Activated Molecule:Amino-PEG8-

Amine)
1:10 to 1:50

Reaction Time (Activation) 15-30 minutes

Reaction Time (Conjugation) 2-4 hours at RT or overnight at 4°C

Typical Conjugation Efficiency 40-70% (highly dependent on substrate)

General Protocol for Reaction with an NHS-Ester
Activated Molecule
This protocol outlines the direct reaction of Amino-PEG8-Amine with a molecule pre-activated

with an N-hydroxysuccinimide ester.

Materials:

NHS-ester activated molecule

Amino-PEG8-Amine

Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous DMF or DMSO

Desalting column or dialysis cassette

Procedure:

Preparation of Reagents:

Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to prepare a

stock solution (e.g., 10 mM).
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Dissolve the protein or other molecule to be conjugated in the Reaction Buffer.

Dissolve Amino-PEG8-Amine in the Reaction Buffer.

Conjugation Reaction:

Add a 10 to 20-fold molar excess of the NHS-ester activated molecule stock solution to the

Amino-PEG8-Amine solution. Ensure the final concentration of the organic solvent is less

than 10%.

Incubate for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

Quenching and Purification:

Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

Incubate for 15 minutes.

Purify the conjugate using a desalting column or dialysis.

Quantitative Analysis: Characterization of the conjugate can be performed using HPLC, mass

spectrometry, or SDS-PAGE to confirm the covalent attachment and assess purity.

Parameter Typical Value/Range

Molar Ratio (NHS-ester:Amino-PEG8-Amine) 10:1 to 20:1

Reaction pH 7.2 - 8.5

Reaction Time 30-60 minutes at RT or 2 hours on ice

Typical Yield 50-80% (highly dependent on substrate)

Visualizations
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Start: Antibody & Carboxylated
Small Molecule

1. Activate Carboxyl Groups
(EDC/NHS)

2. Add Amino-PEG8-Amine
(Crosslinking)

3. Conjugate Activated Linker
to Antibody Amines (pH 7.2-8.5)

4. Quench Reaction
(e.g., Tris buffer)

5. Purify Conjugate
(e.g., Size Exclusion Chromatography)

6. Characterize Conjugate
(SDS-PAGE, Mass Spec, HPLC)

End: Purified Antibody-PEG8-Small
Molecule Conjugate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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